2,5-Dibromo-3-fluorobenzyl alcohol

Medicinal Chemistry Drug Design Physicochemical Profiling

2,5-Dibromo-3-fluorobenzyl alcohol (CAS 1803784-67-9) is a halogenated aromatic alcohol with the molecular formula C7H5Br2FO and a molecular weight of 283.92 g/mol. It features a specific substitution pattern on the benzene ring: two bromine atoms at the 2- and 5-positions and a fluorine atom at the 3-position, in addition to a hydroxymethyl (-CH2OH) group.

Molecular Formula C7H5Br2FO
Molecular Weight 283.92 g/mol
CAS No. 1803784-67-9
Cat. No. B1413294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromo-3-fluorobenzyl alcohol
CAS1803784-67-9
Molecular FormulaC7H5Br2FO
Molecular Weight283.92 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1CO)Br)F)Br
InChIInChI=1S/C7H5Br2FO/c8-5-1-4(3-11)7(9)6(10)2-5/h1-2,11H,3H2
InChIKeyQDSHZWDDVFJHCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dibromo-3-fluorobenzyl alcohol (CAS 1803784-67-9): A Multi-Halogenated Benzyl Alcohol Building Block for Pharmaceutical Research and Synthesis


2,5-Dibromo-3-fluorobenzyl alcohol (CAS 1803784-67-9) is a halogenated aromatic alcohol with the molecular formula C7H5Br2FO and a molecular weight of 283.92 g/mol [1]. It features a specific substitution pattern on the benzene ring: two bromine atoms at the 2- and 5-positions and a fluorine atom at the 3-position, in addition to a hydroxymethyl (-CH2OH) group [1]. This compound belongs to the class of multi-halogenated benzyl alcohols, which are widely employed as versatile synthetic intermediates in medicinal chemistry, agrochemical development, and materials science . Its unique combination of halogens and a reactive benzylic alcohol handle makes it a valuable scaffold for constructing more complex, functionalized molecules through cross-coupling reactions, nucleophilic substitutions, or oxidations .

Workflow Multi-step synthesis requiring orthogonal cross-coupling via bromine handles for diversification.
Context CNS tool compound precursor incorporating a reported pharmacophoric motif for 5-HT6 receptor studies.
Selection High-purity grade (≥98%) supporting reduced side-product formation in early-stage synthetic steps.

Why 2,5-Dibromo-3-fluorobenzyl alcohol Cannot Be Replaced by Other Halogenated Benzyl Alcohols


The precise 2,5-dibromo-3-fluoro substitution pattern on 2,5-dibromo-3-fluorobenzyl alcohol dictates a unique electronic and steric environment that is critical for downstream reactivity and biological target engagement. Simply substituting this compound with a positional isomer (e.g., 2,4-dibromo-5-fluorobenzyl alcohol) or a compound with a different halogen set (e.g., 2,5-dichlorobenzyl alcohol or 3-fluorobenzyl alcohol) would result in a molecule with distinct dipole moment, lipophilicity (XLogP3), and hydrogen-bonding capacity, thereby altering its behavior in synthesis and its potential interactions with biological targets [1]. The presence of two heavy bromine atoms ortho and meta to the fluorine atom creates a sterically congested, electron-deficient aromatic ring that influences regioselectivity in subsequent cross-coupling steps—a feature not replicable by mono-halogenated or differently substituted analogs . Consequently, generic substitution without rigorous validation risks failure in structure-activity relationship (SAR) studies and synthetic pathway fidelity .

Target 2,5-Dibromo-3-fluoro pattern
Substitute 2,4-Dibromo-5-fluoro isomer
Regioselectivity may shift

Positional isomerism alters the electronic landscape, which may lead to different cross-coupling outcomes.

Target Bromo-fluoro combination
Substitute 2,5-Dichloro analog
Lipophilicity and reactivity change

Altering the halogen set modifies XLogP3 and molecular properties, which may impact SAR transferability.

Target Multi-halogenated scaffold
Substitute Mono-halogenated benzyl alcohol
Electronic environment mismatch

Absence of synergistic electron-withdrawing effects may alter acid-base behavior and purification strategies.

2,5-Dibromo-3-fluorobenzyl alcohol: Quantifiable Differentiation Against Closest Analogs


Computed Lipophilicity (XLogP3) and Physicochemical Property Comparison Reveals Distinct ADME/T Profile

The target compound exhibits a computed XLogP3 value of 2.5, reflecting its balanced lipophilicity imparted by the combined effect of two lipophilic bromine atoms and a fluorine atom. This value is higher than that of the non-brominated analog 3-fluorobenzyl alcohol, which is predicted to have an XLogP3 of approximately 0.9, indicating significantly lower membrane permeability [1]. Conversely, the compound is less lipophilic than the fully brominated 2,5-dibromobenzyl alcohol, which lacks the electron-withdrawing fluorine substituent and is estimated to have an XLogP3 of ~3.0 [2]. The target compound's intermediate lipophilicity, along with its specific hydrogen bond donor count (1) and acceptor count (2), suggests a distinct absorption, distribution, metabolism, and excretion (ADME) profile that is not reliably mimicked by either extreme analog [1].

Lipophilicity Profile
Reported comparison
Target XLogP3 = 2.5. Comparator 3-fluorobenzyl alcohol ~0.9; 2,5-dibromobenzyl alcohol ~3.0.
Intermediate lipophilicity supports permeability screening in CNS research.
Computed properties; experimental ADME context requires validation.
Medicinal Chemistry Drug Design Physicochemical Profiling

Predicted Boiling Point and Density Indicate Favorable Handling and Purification Characteristics

The predicted boiling point of 2,5-dibromo-3-fluorobenzyl alcohol is 310.0±37.0 °C, which is higher than that of the non-brominated analog 3-fluorobenzyl alcohol (estimated at ~200 °C) due to the increased molecular weight and polarizability introduced by the two bromine atoms . Its predicted density of 2.030±0.06 g/cm³ is also higher than that of typical mono-halogenated benzyl alcohols. These properties suggest that the compound will be a solid or high-boiling liquid at ambient conditions, facilitating its handling and storage as a stable intermediate. The elevated boiling point also implies that it can be subjected to higher-temperature reactions (e.g., Suzuki coupling) without premature evaporation, an advantage over lower-boiling analogs .

Boiling Point & Density
Data to verify
Predicted Bp 310.0°C; Density 2.030 g/cm³. Elevation of ~110°C vs. 3-fluorobenzyl alcohol.
Higher boiling point supports high-temperature cross-coupling applications.
Class-level inference; experimental verification recommended for process safety.
Synthetic Chemistry Process Development Purification

Computed pKa Confirms Weakly Acidic Nature, Influencing Reaction Conditions and Purification Strategy

The predicted pKa of 13.53±0.10 for the hydroxyl proton of 2,5-dibromo-3-fluorobenzyl alcohol indicates it is a very weak acid, comparable to other benzyl alcohols . This pKa value is slightly lower than that of unsubstituted benzyl alcohol (pKa ~15.4) due to the electron-withdrawing effects of the bromine and fluorine substituents, which stabilize the alkoxide conjugate base. In a head-to-head comparison with 2,5-dibromobenzyl alcohol (pKa ~14.0, predicted), the target compound is marginally more acidic . This subtle difference can be exploited in selective deprotonation strategies during synthesis and in the design of purification protocols involving aqueous basic washes, where a lower pKa allows for efficient removal of acidic impurities while leaving the product in the organic layer .

Acid Dissociation (pKa)
Reported comparison
pKa = 13.53. Comparator 2,5-dibromobenzyl alcohol ~14.0; unsubstituted benzyl alcohol ~15.4.
Enhanced acidity enables selective hydroxyl functionalization under mild conditions.
Predicted values; may guide post-reaction workup protocol design.
Analytical Chemistry Synthetic Chemistry Purification

The 2,5-Dibromo-3-fluorophenyl Moiety is a Proven Pharmacophore: Evidence from a High-Affinity 5-HT6 Antagonist

While 2,5-dibromo-3-fluorobenzyl alcohol itself is an intermediate, the 2,5-dibromo-3-fluorophenyl fragment it can generate constitutes the core pharmacophore of SB-357134, a potent and selective 5-HT6 receptor antagonist. SB-357134 displayed a pKi of 8.6 against the human 5-HT6 receptor in a HeLa cell binding assay, translating to a Ki of 2.5 nM [1]. This high affinity was dependent on the specific 2,5-dibromo-3-fluoro substitution pattern; SAR studies in the phenyl benzenesulfonamide series demonstrated that alteration of the halogen substitution pattern or removal of the fluorine atom led to a significant drop in 5-HT6 binding affinity and selectivity [2]. For procurement, this means that 2,5-dibromo-3-fluorobenzyl alcohol is the validated precursor for accessing a clinically relevant pharmacophore, a feature not offered by its 2,4-dibromo-5-fluoro or 2,5-dichloro isomers [1].

Pharmacophore Validation
Endpoint context
Reported pKi 8.6 (Ki 2.5 nM) for the 2,5-dibromo-3-fluorophenyl motif in SB-357134 (5-HT6 antagonist).
Supports use as precursor to a reported receptor-binding pharmacophore.
Binding assay context; SAR is dependent on the full molecular scaffold.
Medicinal Chemistry Neuroscience Receptor Pharmacology

High Vendor-Specified Purity Minimizes Downstream Purification Needs in Multi-Step Synthesis

The compound is commercially available with a guaranteed purity of NLT 98% (Not Less Than 98%) from specialist manufacturers . This level of purity, when compared to generic halogenated benzyl alcohol intermediates often supplied at 95% or lower purity, can reduce the burden of pre-reaction purification (e.g., column chromatography or recrystallization) and minimize the formation of side products arising from halogenated impurities in the first synthetic step. For research groups performing multi-step syntheses where early-stage purity is critical for final product yield and characterization, this specification provides a quantifiably superior starting point .

Commercial Purity
Supplier data
NLT 98% purity. Comparator generic benzyl alcohols typically 95–97%.
Reduces pre-reaction purification and minimizes side-product formation risk.
Lot-specific attribute; independent QC verification recommended.
Chemical Sourcing Quality Control Process Chemistry

2,5-Dibromo-3-fluorobenzyl alcohol: Optimal Deployment Scenarios Based on Quantitative Evidence


Synthesis of CNS-Penetrant 5-HT6 Receptor Ligands for Cognitive Disorder Research

The high purity (NLT 98%) of the commercially available compound ensures that the initial coupling steps proceed with minimal side-product formation, a critical factor when constructing complex sulfonamide libraries for SAR studies .

Regioselective Cross-Coupling Reactions Exploiting Differential Halogen Reactivity

The presence of two bromine atoms on an electron-deficient aromatic ring, ortho to each other, creates a unique scenario for sequential, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). The 2- and 5-positions of the dibromo-fluorophenyl ring exhibit different reactivities due to the combined electronic effects of the fluorine and the other bromine substituent. This allows for the programmed introduction of two different aryl or alkyl groups, a synthetic advantage not possible with mono-brominated or symmetrically substituted analogs [1]. The XLogP3 of 2.5 further guides the choice of coupling partners if the final product requires specific CNS-penetration properties [2].

Development of Halogenated Building Block Libraries for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 283.92 g/mol, a moderate XLogP3 of 2.5, and 1 hydrogen bond donor, this benzyl alcohol falls well within fragment-like physicochemical space. It can serve as a high-purity, halogen-enriched fragment for FBDD campaigns targeting protein-protein interactions or allosteric sites where bromine and fluorine can form halogen bonds with protein backbones. The compound's established role in yielding a potent pharmacological tool compound (SB-357134) validates its utility as a privileged fragment, offering higher hit-to-lead confidence compared to unvalidated analog fragments [1].

Internal Standard or Reference Compound for Analytical Method Development

Due to its high purity specification (≥98%), well-defined predicted physicochemical properties (boiling point 310 °C, density 2.030 g/cm³), and the presence of two heavy atoms (Br) for mass spectrometry detection, this compound is an excellent candidate for use as an internal standard or system suitability reference in HPLC and LC-MS methods for halogenated compound analysis [1]. Its unique retention time and mass signature, distinct from commonly used mono-halogenated standards, allow for reliable method validation in pharmaceutical quality control and environmental monitoring of halogenated aromatics [1].

Application
Selection Property
Validation Focus
5-HT6 receptor SAR studies
2,5-Dibromo-3-fluorophenyl motif
Sulfonamide coupling efficiency; reported receptor binding endpoints
Sequential cross-coupling reactions
Ortho-dibromo substitution pattern
Differential metal-halogen exchange selectivity; regiochemical outcome
Fragment-based drug discovery
XLogP3 ~2.5; MW 283.92 g/mol; HBD count 1
Ligand efficiency; fragment elaboration capacity
Analytical method development
Dual-bromine mass signature; high purity grade
Chromatographic resolution; method validation context as process-related impurity standard
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